molecular formula C7H14O3 B115943 1-Methoxy-2-propyl propanoate CAS No. 148462-57-1

1-Methoxy-2-propyl propanoate

Cat. No.: B115943
CAS No.: 148462-57-1
M. Wt: 146.18 g/mol
InChI Key: DOVZUKKPYKRVIK-UHFFFAOYSA-N
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Description

1-Methoxy-2-propyl propanoate is an organic compound with the molecular formula C10H21N.C4H6O6. It is a colorless liquid with a mild odor and is used in various industrial applications. This compound is known for its solvent properties and is commonly used in the formulation of coatings, inks, and cleaning agents .

Preparation Methods

1-Methoxy-2-propyl propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methoxy-2-propanol with propanoic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .

In industrial production, the compound can be prepared using continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

1-Methoxy-2-propyl propanoate undergoes various chemical reactions, including:

Scientific Research Applications

1-Methoxy-2-propyl propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-2-propyl propanoate primarily involves its solvent properties. The compound interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. This makes it an effective medium for various industrial and research applications .

Properties

IUPAC Name

1-methoxypropan-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZUKKPYKRVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888996
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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CAS No.

148462-57-1
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-,2-propanoate
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Synthesis routes and methods I

Procedure details

The catalysts used in the present invention include inorganic acids, such as sulfuric acid, hydrochloric acid and phosphoric acid, and organic acids, such as acetic acid, oxalic acid, citric acid, p-toluene sulfonic acid and methane sulfonic acid, among which the strong acids including sulfuric acid, p-toluene, sulfonic acid or methane sulfonic acid are preferred. Propylene glycol monomethyl ether propionate obtained according to the present application has a boiling point of 160.5° C., while other reactants and products having respective boiling point of 120° C. for PGM, 140.8° C. for propionic acid and 100° C. for water. It is apparently easier to rectify this solution comparing the respective boiling point of 146° C. for propylene glycol monomethyl ether acetate, 118° C. for acetic acid and 120° C. for PGM as in the conventional case. This is one of the effects achieved by the process according to the present invention.
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Synthesis routes and methods II

Procedure details

The catalysts used in the present invention include inorganic acids, such as sulfuric acid, hydrochloric acid and phosphoric acid, and organic acids, such as acetic acid, oxalic acid, citric acid, p-toluene sulfonic acid and methane sulfonic acid, among which the strong acids including sulfuric acid, p-toluene sulfonic acid or methane sulfonic acid is preferred. Propylene glycol monomethyl ether propionate obtained according to the present application has a boiling point of 160.5° C., while other reactants and products having respective boiling point of 120° C. for PGM, 140.8° C. for propionic acid and 100° C. for water. It is apparently easier to rectify this solution comparing the respective boiling point of 146° C. for propylene glycol monomethyl ether acetate, 118° C. for acetic acid and 120° C. for PGM as in the conventional case. This is one of the effects achieved by the process according to the present invention.
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